3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a propanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a cyclization reaction.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole and pyridine rings.
Reduction: Amines or alcohols derived from the reduction of the oxadiazole ring.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
3-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-2-yl]propanoic acid: Similar structure but with a different oxadiazole ring.
3-[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl]propanoic acid: Contains a thiadiazole ring instead of an oxadiazole ring.
3-[5-(Pyridin-2-yl)-1,3,4-triazol-2-yl]propanoic acid: Features a triazole ring instead of an oxadiazole ring.
Uniqueness
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is unique due to its specific combination of a pyridine ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDZFKFFIUXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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